molecular formula C16H19NO B4894548 N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine

Cat. No.: B4894548
M. Wt: 241.33 g/mol
InChI Key: WFIGJCTWOAHUNI-UHFFFAOYSA-N
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Description

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine is an organic compound with the molecular formula C16H19NO It is a derivative of furan, a heterocyclic organic compound, and contains a benzyl group attached to a butenylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine typically involves the reaction of 5-methylfuran-2-carbaldehyde with benzylamine and a suitable alkylating agent. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenylamine chain to a single bond, yielding a saturated amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Saturated amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine, hydrochloride: A hydrochloride salt form of the compound with similar properties.

    N-benzyl-1-(5-methyl-2-furyl)-3-buten-1-amine: A closely related compound with slight structural variations.

Uniqueness

This compound is unique due to its specific combination of a benzyl group, a furan ring, and a butenylamine chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-benzyl-1-(5-methylfuran-2-yl)but-3-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-3-7-15(16-11-10-13(2)18-16)17-12-14-8-5-4-6-9-14/h3-6,8-11,15,17H,1,7,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIGJCTWOAHUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CC=C)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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